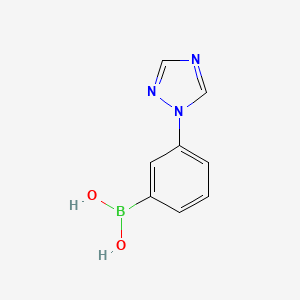![molecular formula C8H11BF3KO2 B15302346 Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide](/img/structure/B15302346.png)
Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide is a chemical compound with the molecular formula C8H11BF3KO2. It is known for its unique structure, which includes a bicyclo[2.1.1]hexane ring system and a trifluoroborate group. This compound is typically found as a white to light yellow powder or crystal and is sensitive to moisture and heat .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide involves multiple steps. One common method includes the reaction of a bicyclo[2.1.1]hexane derivative with a boron trifluoride etherate in the presence of a base such as potassium carbonate. The reaction is typically carried out under an inert atmosphere to prevent moisture from affecting the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted bicyclo[2.1.1]hexane derivatives .
Aplicaciones Científicas De Investigación
Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide involves its interaction with specific molecular targets. The trifluoroborate group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Potassium trifluoroborate: Shares the trifluoroborate group but lacks the bicyclo[2.1.1]hexane ring system.
Methoxycarbonyl-substituted compounds: Similar in having the methoxycarbonyl group but differ in the rest of the molecular structure.
Uniqueness
Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide is unique due to its combination of a bicyclo[2.1.1]hexane ring system and a trifluoroborate group. This unique structure imparts specific chemical properties and reactivity that are not found in other similar compounds .
Propiedades
Fórmula molecular |
C8H11BF3KO2 |
|---|---|
Peso molecular |
246.08 g/mol |
Nombre IUPAC |
potassium;trifluoro-(4-methoxycarbonyl-1-bicyclo[2.1.1]hexanyl)boranuide |
InChI |
InChI=1S/C8H11BF3O2.K/c1-14-6(13)7-2-3-8(4-7,5-7)9(10,11)12;/h2-5H2,1H3;/q-1;+1 |
Clave InChI |
WGGRHVMEKAFXNI-UHFFFAOYSA-N |
SMILES canónico |
[B-](C12CCC(C1)(C2)C(=O)OC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


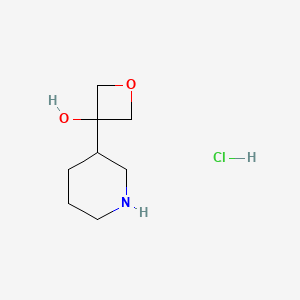
![{1-[3-(Benzyloxy)propyl]cyclopropyl}methanamine](/img/structure/B15302275.png)
![1-[2-(Aminomethyl)-1-benzylazetidin-2-yl]methanamine](/img/structure/B15302282.png)
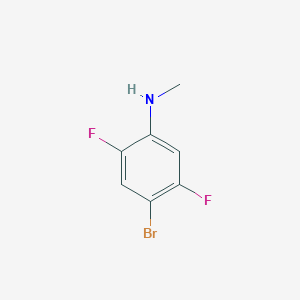
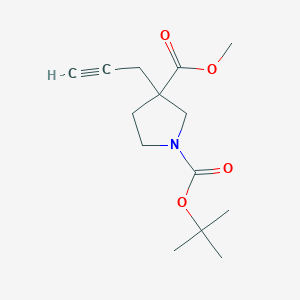

![6-Acetamido-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15302300.png)
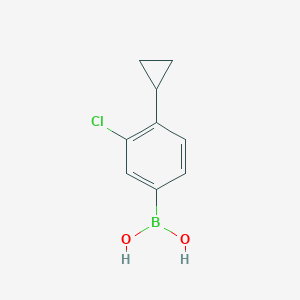
![1-{3-[(Trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B15302314.png)
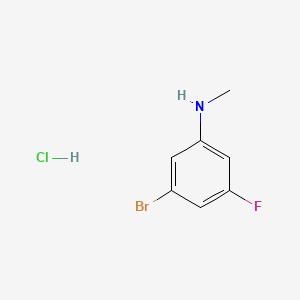


![4-Azaspiro[2.5]octan-6-amine](/img/structure/B15302371.png)
